8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common feature in many bioactive molecules. Imidazole derivatives are known to interact with various biological targets such as histamine and purinergic receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway. If it targets a receptor, it could either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Given the presence of the imidazole ring, it could potentially be involved in pathways related to purinergic signaling or histamine response .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. These properties are often determined by the compound’s chemical structure and can be influenced by factors such as its size, polarity, and stability .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a reduction in disease symptoms. If it activates a receptor involved in cell growth, it could potentially promote cell proliferation .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by pH or temperature, while its ability to reach its target could be influenced by the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with purine metabolism enzymes, such as xanthine oxidase and adenylosuccinate lyase . These interactions can affect the synthesis and degradation of purine nucleotides, impacting cellular energy levels and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of histone deacetylase (HDAC) and Bcr-Abl kinase, leading to changes in gene expression and cell proliferation . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and downstream effects. For instance, this compound has been shown to inhibit xanthine oxidase, reducing the production of reactive oxygen species (ROS) and uric acid . Additionally, it can bind to HDAC and Bcr-Abl kinase, modulating their activity and influencing gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are important for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including purine metabolism. It interacts with enzymes such as xanthine oxidase and adenylosuccinate lyase, influencing the synthesis and degradation of purine nucleotides . These interactions can affect metabolic flux and the levels of key metabolites, impacting cellular energy balance and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the bioavailability and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
6-(2-aminophenyl)-2-butyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-10-8-7-9-14(15)21/h7-10H,5-6,11,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOGFBOSZYNIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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